(Cyano(hydroxy)methyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of both cyano and hydroxy functional groups. This compound is of significant interest due to its potential applications in various fields, including agriculture, pharmaceuticals, and material science. The unique structure of (Cyano(hydroxy)methyl)phosphonic acid allows it to participate in a range of chemical reactions, making it a versatile building block in organic synthesis.
(Cyano(hydroxy)methyl)phosphonic acid can be synthesized from various starting materials, including phosphonates and cyanohydrins. It falls under the classification of organophosphorus compounds, specifically phosphonic acids. These compounds are known for their stability and reactivity, making them crucial in both synthetic and natural processes.
Several methods exist for synthesizing (Cyano(hydroxy)methyl)phosphonic acid, primarily focusing on the reaction between phosphonates and cyanohydrins.
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields. For instance, the use of specific catalysts can enhance the efficiency of the reaction while minimizing side products .
The molecular structure of (Cyano(hydroxy)methyl)phosphonic acid consists of a phosphorus atom bonded to a hydroxymethyl group and a cyano group. The general formula can be represented as:
(Cyano(hydroxy)methyl)phosphonic acid can undergo various chemical reactions:
The reactivity of (Cyano(hydroxy)methyl)phosphonic acid is influenced by factors such as pH, temperature, and the presence of catalysts or solvents .
The mechanism by which (Cyano(hydroxy)methyl)phosphonic acid exerts its effects involves several steps:
(Cyano(hydroxy)methyl)phosphonic acid has several scientific uses:
The pepM gene encodes phosphoenolpyruvate (PEP) phosphonomutase, the universal gatekeeper enzyme responsible for initiating C–P bond formation in virtually all biologically synthesized phosphonates. This gene served as the molecular beacon for identifying Streptomyces regensis WC-3744 as a phosphonate producer. During a large-scale screen of diverse microorganisms, the presence of pepM indicated the strain's inherent capacity for phosphonate biosynthesis. This gene-targeted approach bypasses traditional activity screens, which often overlook water-soluble phosphonates due to extraction biases toward hydrophobic metabolites. The pepM gene functions as a reliable biosynthetic indicator because it catalyzes the first committed step in phosphonate pathways: the isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate. This reaction establishes the C–P bond scaffold upon which downstream decorations, including the cyanohydrin group, are built. Genomic analyses across bacteria reveal that ~5% of sequenced strains harbor pepM, suggesting a vast reservoir of undiscovered phosphonate natural products [1] [3] [6].
Table 1: Key Phosphonate Natural Products and Their Biosynthetic Origins
Natural Product | Producing Organism | Biosynthetic Intermediate | Bioactivity |
---|---|---|---|
Fosfomycin | Streptomyces spp. | Phosphonoacetaldehyde | Antibiotic |
2-Aminoethylphosphonate (2AEP) | Ubiquitous in microbes | Phosphonoacetaldehyde | Membrane lipid component |
(Cyano(hydroxy)methyl)phosphonic acid | S. regensis WC-3744 | Unknown | Not yet characterized |
Phosphinothricin | Streptomyces viridochromogenes | 2-Hydroxyethylphosphonate | Herbicide |
FR-900098 | Streptomyces rubellomurinus | 2-Hydroxyethylphosphonate | Antimalarial |
PEP mutase performs a remarkable intramolecular rearrangement of phosphoenolpyruvate (PEP) to generate phosphonopyruvate (PnPy), the foundational intermediate for all downstream phosphonates. This reaction involves the migration of a phosphoryl group (–PO₃²⁻) from PEP's oxygen atom to its adjacent carbon atom, forming the C–P bond. Thermodynamically, this conversion is unfavorable under standard conditions (equilibrium constant K ~ 0.1) due to the higher bond dissociation energy of the C–P bond (84 kcal/mol) compared to the O–P bond (90 kcal/mol). To drive flux forward, PEP mutase operates in tandem with phosphonopyruvate decarboxylase (Ppd), which irreversibly decarboxylates PnPy to phosphonoacetaldehyde (PnAA). Kinetic studies reveal that PnAA serves as the central branch point for diverse phosphonate structures:
In S. regensis, cyanohydrin phosphonate biosynthesis likely diverges from PnAA or a derivative. Though the precise biochemical steps remain unresolved, the cyanohydrin moiety (–C(CN)(OH)–) suggests a dehydrogenation or oxidative decarboxylation event, possibly involving cytochrome P450 enzymes or non-heme iron oxygenases analogous to those in fosfomycin biosynthesis. The cyanide group may originate from glycine or other amino acid precursors. PEP mutase's catalytic efficiency in S. regensis enables sufficient PnAA flux to support concurrent synthesis of cyanohydrin phosphonate alongside two other phosphonates: (2-acetamidoethyl)phosphonic acid and (2-acetamido-1-hydroxyethyl)phosphonic acid [1] [2] [4].
Draft genome sequencing of S. regensis WC-3744 revealed a ~50 kb biosynthetic gene cluster (BGC) harboring pepM and associated tailoring enzymes. This cluster was pinpointed through a combination of pepM-directed genome mining and correlating ³¹P NMR signals with gene deletion mutants. Key features include:
³¹P NMR analysis of culture extracts provided critical validation of the cluster's function, detecting three distinct phosphonate signals at δ 21.7 ppm, 15.5 ppm, and 7.6 ppm. The latter signal was assigned to cyanohydrin phosphonate based on comparison with synthetic standards. Structural elucidation relied on high-resolution FTICR-MS (m/z calculated for C₂H₃NO₄P⁻: 166.0274; observed: 166.0275) and extensive 2D NMR experiments (¹H–³¹P HMBC, ¹H–¹³C HSQC), which confirmed the connectivity of the cyanohydrin and phosphonic acid groups.
Table 2: NMR Spectroscopic Data for (Cyano(hydroxy)methyl)phosphonic Acid (D₂O, 600 MHz)
Position | δC (ppm), Type, Mult., J (Hz) | δH (ppm), Mult., J (Hz) | Key HMBC Correlations |
---|---|---|---|
1 | 59.4, CH, d, J = 136.5 | 4.31, d, J = 16.0 | P, C2 |
2 (CN) | 120.7, qC | - | - |
P (PO₃H₂) | - | - | H1 (δ 4.31) |
Comparative genomics indicates this cluster shares architectural features with the fom (fosfomycin) and phn (2-AEP) clusters but lacks homologs of cyanide-incorporating enzymes from hydroxynitrile lyase families. This suggests S. regensis employs a novel biochemical strategy for cyanohydrin assembly. Notably, 13% of pepM-containing gene neighborhoods in public databases lack homology to known branch-point enzymes, implying substantial unexplored diversity in phosphonate biochemistry, including additional cyanohydrin-like pathways [1] [2] [3].
Concluding Remarks
The cyanohydrin phosphonate exemplifies the untapped chemical innovation encoded within microbial genomes. Its biosynthesis in S. regensis WC-3744 exemplifies the conserved yet flexible logic of phosphonate assembly: universal initiation by PEP mutase, followed by organism-specific tailoring steps that generate structural novelty. The identification of its biosynthetic cluster sets the stage for exploring the enzymology of cyanide incorporation into phosphonates—a reaction with limited biochemical precedent. Furthermore, activating this cluster in heterologous hosts (e.g., Streptomyces albus) using promoter engineering or regulatory gene overexpression could overcome the low titers typical of wild-type strains, enabling detailed biological evaluation. Given the potent bioactivities of known phosphonates (e.g., fosfomycin’s antibiotic action or FR-900098’s antimalarial properties), this structurally unique cyanohydrin derivative may offer new therapeutic or agrochemical leads [1] [5] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3